molecular formula C13H10O B1340730 Benzophenone-2,3,4,5,6-d5 CAS No. 2694-78-2

Benzophenone-2,3,4,5,6-d5

Cat. No.: B1340730
CAS No.: 2694-78-2
M. Wt: 187.25 g/mol
InChI Key: RWCCWEUUXYIKHB-DYVTXVBDSA-N
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Description

Benzophenone-2,3,4,5,6-d5, also known as 2,3,4,5,6-Pentadeuterobenzophenone, is a deuterated form of benzophenone. It is a stable isotope-labeled compound where five hydrogen atoms in the benzene ring are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzophenone-2,3,4,5,6-d5 can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of deuterated benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6D6+C6H5COClAlCl3C6D5COC6H5+HClC_6D_6 + C_6H_5COCl \xrightarrow{AlCl_3} C_6D_5COC_6H_5 + HCl C6​D6​+C6​H5​COClAlCl3​​C6​D5​COC6​H5​+HCl

Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with deuterated benzaldehyde to form a secondary alcohol, which is then oxidized to the ketone using manganese dioxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Friedel-Crafts acylation method due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzophenone-2,3,4,5,6-d5 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzoic acid derivatives.

    Reduction: It can be reduced to form benzopinacol.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzopinacol.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

Benzophenone-2,3,4,5,6-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and mechanisms.

    Biology: Employed in metabolic studies to understand the pathways and interactions of biological molecules.

    Medicine: Used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone-d10: A fully deuterated form of benzophenone.

    Acetophenone-d8: A deuterated form of acetophenone.

    Benzonitrile-d5: A deuterated form of benzonitrile.

Uniqueness

Benzophenone-2,3,4,5,6-d5 is unique due to its selective deuteration at specific positions in the benzene ring. This selective labeling allows for precise tracking and analysis in isotopic studies, making it a valuable tool in scientific research.

Properties

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCCWEUUXYIKHB-DYVTXVBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC=C2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480588
Record name Benzophenone-2,3,4,5,6-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2694-78-2
Record name Benzophenone-2,3,4,5,6-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2694-78-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzophenone-2,3,4,5,6-d5
Reactant of Route 2
Benzophenone-2,3,4,5,6-d5
Reactant of Route 3
Benzophenone-2,3,4,5,6-d5
Reactant of Route 4
Benzophenone-2,3,4,5,6-d5
Reactant of Route 5
Benzophenone-2,3,4,5,6-d5
Reactant of Route 6
Benzophenone-2,3,4,5,6-d5

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